molecular formula C23H19BrN2 B11519464 2-(4-bromophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole

2-(4-bromophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole

Cat. No.: B11519464
M. Wt: 403.3 g/mol
InChI Key: YNYPQLKYDMBMPU-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 2-(4-bromophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde, an amine, and a carboxylic acid derivative under acidic or basic conditions.

    Introduction of substituents: The bromophenyl, dimethylphenyl, and phenyl groups can be introduced through various substitution reactions, such as halogenation and Friedel-Crafts alkylation.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(4-bromophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

2-(4-bromophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: This compound can be used to study the interactions of imidazole derivatives with biological targets, such as enzymes and receptors.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to modulation of their activity. The presence of bromophenyl and dimethylphenyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds to 2-(4-bromophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole include other imidazole derivatives with different substituents. For example:

    2-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    2-(4-bromophenyl)-4-(3,4-dimethylphenyl)-5-(4-methylphenyl)-1H-imidazole: This compound has a methyl group on the phenyl ring, which can influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C23H19BrN2

Molecular Weight

403.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole

InChI

InChI=1S/C23H19BrN2/c1-15-8-9-19(14-16(15)2)22-21(17-6-4-3-5-7-17)25-23(26-22)18-10-12-20(24)13-11-18/h3-14H,1-2H3,(H,25,26)

InChI Key

YNYPQLKYDMBMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C

Origin of Product

United States

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